Pyridine-2,3-disulfonic Acid

Description

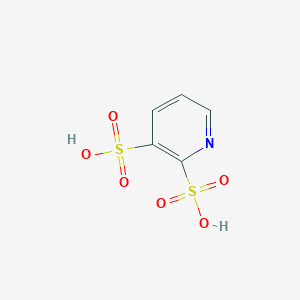

Pyridine-2,3-disulfonic acid (CAS 6602-53-5) is a pyridine derivative substituted with two sulfonic acid groups (-SO3H) at the 2- and 3-positions of the aromatic ring. Its molecular formula is C5H5NO6S2, with a molecular weight of 239.23 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and materials science due to its strong acidity and water solubility, which arise from the electron-withdrawing sulfonic groups.

Properties

IUPAC Name |

pyridine-2,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO6S2/c7-13(8,9)4-2-1-3-6-5(4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZAXAHKRKKNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376476 | |

| Record name | Pyridine-2,3-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-53-5 | |

| Record name | Pyridine-2,3-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyridine-2,3-disulfonic acid typically involves the sulfonation of pyridine. One common method is the reaction of pyridine with sulfur trioxide or oleum, which introduces sulfonic acid groups into the pyridine ring. The reaction conditions often require elevated temperatures and controlled addition of the sulfonating agent to ensure selective substitution at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the careful handling of sulfur trioxide and pyridine, with appropriate safety measures to manage the exothermic nature of the sulfonation reaction.

Chemical Reactions Analysis

Table: Key Sulfonation Reaction Parameters

| Parameter | Details |

|---|---|

| Reactants | Pyridine, sulfur trioxide (SO₃), mercury(II) sulfate catalyst |

| Conditions | Elevated temperatures (160–180°C), controlled reaction time (18–24 hr) |

| Product | Pyridine-2,3-disulfonic acid (C₅H₅NO₆S₂) |

Oxidation Reactions

This compound undergoes oxidation to form sulfone derivatives . While specific oxidation pathways for this compound are not explicitly detailed in the provided sources, analogous reactions in sulfonic acid chemistry suggest oxidation of sulfonic acid groups (-SO₃H) to sulfones (-SO₂-) under strong oxidizing conditions (e.g., hydrogen peroxide, potassium permanganate). This transformation is critical for functionalizing the compound for applications in organic synthesis.

Reduction Reactions

Reduction of this compound converts sulfonic acid groups (-SO₃H) to sulfonate salts (-SO₃⁻) or sulfides (-S-). For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield sulfonate salts, which are useful intermediates in drug development and coordination chemistry.

Electrophilic Substitution Reactions

This compound undergoes electrophilic substitution at positions para to the sulfonic acid groups due to electron-withdrawing effects of the -SO₃H groups. This facilitates functionalization, such as introducing alkoxy groups or halogens, under acidic or basic conditions. For instance, reaction with halogens (e.g., Cl₂) in the presence of a Lewis acid catalyst can yield halogenated derivatives .

Biological and Functional Reactions

Studies highlight the compound’s role in biological systems , including:

-

Enzymatic inhibition : The sulfonic acid groups enhance interactions with enzymes, modulating activity .

-

Ion channel modulation : Pyridine derivatives with sulfonic acid groups influence ion transport in cellular systems .

-

Antimicrobial activity : Sulfonated pyridines exhibit antibacterial properties, potentially through disruption of microbial membranes .

Environmental and Metabolic Transformations

This compound can undergo hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. It may also participate in photodegradation or microbial metabolism in environmental systems, though specific pathways are not detailed in the provided sources .

Key Challenges and Considerations

Scientific Research Applications

Pyridine-2,3-disulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of pyridine-2,3-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.

Comparison with Similar Compounds

Pyridine-2,5-disulfonic Acid and Pyridine-2,6-disulfonic Acid

Pyridine-2,5-disulfonic acid and pyridine-2,6-disulfonic acid share the same molecular formula (C5H5NO6S2) and weight (239.23 g/mol) as Pyridine-2,3-disulfonic acid but differ in substituent positions:

- Pyridine-2,5-disulfonic acid: Sulfonic groups at the 2- and 5-positions.

- Pyridine-2,6-disulfonic acid : Substituents at the 2- and 6-positions (opposite sides of the ring). This symmetry facilitates chelation of metal ions, making it valuable in catalysis and materials science .

Key Difference : The 2,3- and 2,5-isomers exhibit distinct electronic environments due to substituent proximity, influencing reactivity and binding modes in coordination complexes.

Pyridine-3,5-disulfonic Acid

Pyridine-3,5-disulfonic acid (CAS 13069-04-0) has sulfonic groups at the 3- and 5-positions. Despite sharing the same molecular weight (239.23 g/mol ), its substituent distribution enhances solubility and stability in aqueous media compared to 2,3- and 2,6-isomers. This compound is often employed in catalysis and as a precursor for functionalized polymers .

Pyridine-3-sulfonic Acid

Pyridine-3-sulfonic acid (CAS 636-45-9) is a monosulfonic derivative with a single -SO3H group at the 3-position. Its molecular formula is C5H5NO3S (molecular weight: 159.16 g/mol). The absence of a second sulfonic group reduces acidity and solubility compared to disulfonic analogs. However, it remains widely used in pharmaceuticals and agrochemicals due to its moderate reactivity and crystalline stability .

Dipicolinic Acid (Pyridine-2,6-dicarboxylic Acid)

Dipicolinic acid (2,6-pyridinedicarboxylic acid, CAS 499-83-2) replaces sulfonic groups with carboxylic acids (-COOH) at the 2- and 6-positions. This structural shift alters its chemical behavior:

- Chelation Properties : Carboxylic groups enable strong metal coordination, making it a key component in bacterial spore formation and metalloenzyme mimics .

- Thermal Stability : Unlike sulfonic acids, dipicolinic acid decomposes at high temperatures, limiting its use in high-heat applications .

Data Tables and Research Findings

Table 1: Structural and Physical Properties of Pyridine Derivatives

Research Findings

- Substituent Position Effects : Adjacent sulfonic groups (2,3-) increase steric hindrance, reducing ligand flexibility compared to symmetric 2,6-substitution .

- Functional Group Impact : Sulfonic acids exhibit higher acidity and water solubility than carboxylic analogs, broadening their use in aqueous-phase reactions .

- Stability Considerations : this compound derivatives may face challenges in high-temperature applications, whereas dipicolinic acid decomposes under similar conditions .

Biological Activity

Pyridine-2,3-disulfonic acid (PDSA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of PDSA, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two sulfonic acid groups at the 2 and 3 positions. Its chemical formula is . The presence of sulfonic groups enhances its solubility in water and its reactivity with various biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Sulfonation of Pyridine : Direct sulfonation using sulfur trioxide or chlorosulfonic acid can yield PDSA.

- Oxidative Methods : Oxidation of appropriate precursors followed by sulfonation has been reported as an effective route to synthesize PDSA.

Antimicrobial Properties

Pyridine derivatives, including PDSA, have been evaluated for their antimicrobial properties. A study on related pyridine compounds demonstrated significant antibacterial activity against various Gram-positive bacteria. In particular, derivatives similar to PDSA exhibited bacteriostatic effects comparable to established antibiotics like linezolid .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| Pyridine-3-sulfonic Acid | Enterococcus faecalis | 32 µg/mL |

| Linezolid | Streptococcus pneumoniae | 4 µg/mL |

The mechanism by which PDSA exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Molecular docking studies have suggested that PDSA may bind effectively to bacterial enzymes involved in these processes .

Case Studies

- Study on Antibacterial Efficacy : A recent study synthesized several pyridine derivatives and evaluated their antibacterial activity against a panel of bacteria. This compound derivatives showed promising results, with some exhibiting broad-spectrum activity and minimal resistance development over time .

- Biofilm Inhibition : Another investigation focused on the ability of PDSA to inhibit biofilm formation in Streptococcus pneumoniae. The results indicated that PDSA significantly reduced biofilm biomass in a dose-dependent manner, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.